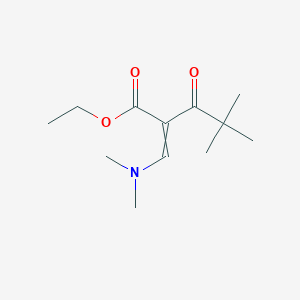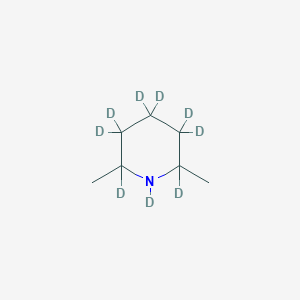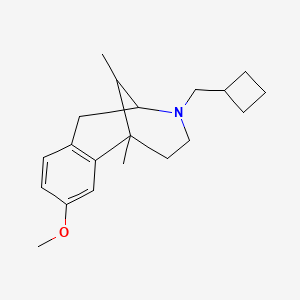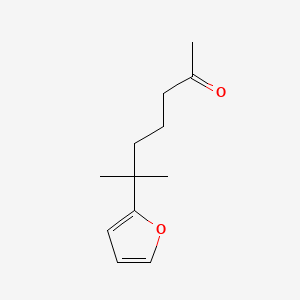![molecular formula C11H18N2O3 B13945571 2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)
2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoacetyl)-2-azaspiro[44]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes both an aminoacetyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetyl)-2-azaspiro[44]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases or acids, as well as specific catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoacetyl group can form hydrogen bonds or ionic interactions with active sites, while the spirocyclic structure provides rigidity and specificity. This allows the compound to modulate biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both an aminoacetyl group and a carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(2-aminoacetyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c12-6-9(14)13-4-3-11(7-13)2-1-8(5-11)10(15)16/h8H,1-7,12H2,(H,15,16) |
Clé InChI |
RETHAGHRCDEQKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C(=O)CN)CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


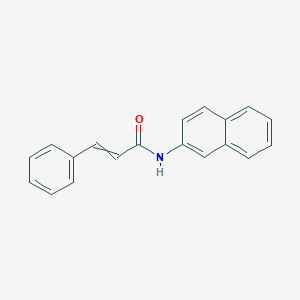


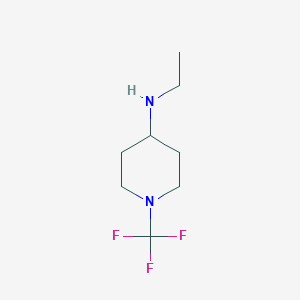
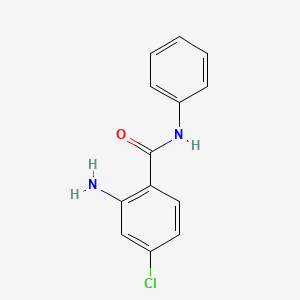


![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
